molecular formula C18H25F3N4O B2501377 N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide CAS No. 1775452-77-1

N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

Cat. No. B2501377
M. Wt: 370.42
InChI Key: CYBGTJQTYRBVKA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex organic compounds often involves multiple steps, each requiring careful characterization of intermediates and final products. In the case of N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, while not directly synthesized in the provided papers, similar compounds have been synthesized and characterized using various analytical techniques. For instance, a related compound with a pyrido[2,3-d]pyrimidin-6-yl group was synthesized and characterized using 13C NMR, 1H NMR, FT-IR, and MS, as well as by single crystal X-ray structural analysis . These methods are likely applicable to the synthesis of N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, ensuring the purity and structure of the synthesized compound.

Molecular Structure Analysis

The molecular structure of a compound is crucial for understanding its chemical behavior and interaction with biological targets. X-ray diffraction is a powerful tool for confirming the crystal structure, as demonstrated in the synthesis of a pyrrolidine-1-carboxamide derivative . Density Functional Theory (DFT) calculations can also be used to optimize the structure and compare it with experimental data, ensuring the accuracy of the molecular model. Such analysis would be relevant for the compound to predict its reactivity and binding affinity to potential biological targets.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular framework. For example, the pyrrolidine-1-carboxamide derivative mentioned earlier exhibited anti-proliferative activity against A375 cells, suggesting that similar compounds could also have biological activities . The antimicrobial activity of triazine derivatives with piperidin-1-yl and pyrimidin-2-yl groups has also been reported, indicating that the compound may participate in similar biological reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, stability, and melting point, are essential for its practical application. These properties are often determined experimentally and can be influenced by the compound's molecular structure. For instance, the ADME (absorption, distribution, metabolism, and excretion) properties and in vitro safety profiles of piperidine/piperazine-1-carboxamides were evaluated, which is a crucial step in drug development . Such analysis would be necessary for N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide to assess its potential as a pharmaceutical agent.

Scientific Research Applications

Anti-Angiogenic and DNA Cleavage Activities

Research on similar piperidine-4-carboxamide derivatives has shown significant anti-angiogenic and DNA cleavage activities. These activities are critical in cancer research, especially for their potential use as anticancer agents. The specific electron donating and withdrawing groups in these compounds influence their potency and anticancer properties (Kambappa et al., 2017).

Metabolism in Chronic Myelogenous Leukemia Patients

A study on the metabolism of Flumatinib, a compound structurally similar to N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, in chronic myelogenous leukemia patients, revealed significant insights. The study identified the main metabolites and metabolic pathways, including N-demethylation and N-oxidation, crucial for understanding the drug's efficacy and safety profile (Gong et al., 2010).

Applications in Analytical Chemistry

In analytical chemistry, related compounds have been used for the separation of imatinib mesylate and related substances, showcasing their utility in the quality control of pharmaceutical products. This application is crucial for ensuring the safety and efficacy of medications (Ye et al., 2012).

Potential Antipsychotic Agents

Certain heterocyclic carboxamides, akin to N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide, have been studied for their potential as antipsychotic agents. These studies are crucial for discovering new therapeutic options for psychiatric disorders (Norman et al., 1996).

properties

IUPAC Name

N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25F3N4O/c1-12-2-4-14(5-3-12)24-17(26)13-6-8-25(9-7-13)16-10-15(18(19,20)21)22-11-23-16/h10-14H,2-9H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBGTJQTYRBVKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CC1)NC(=O)C2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide

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